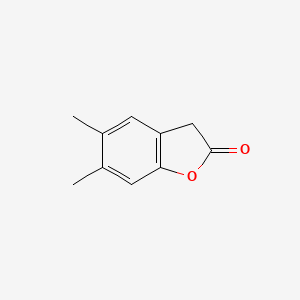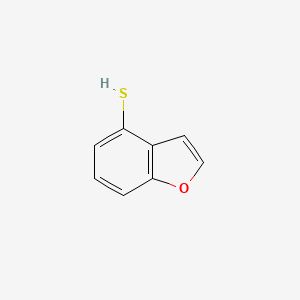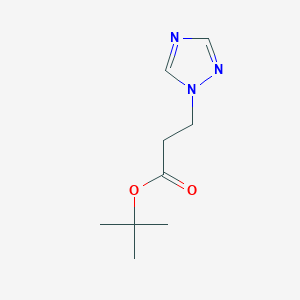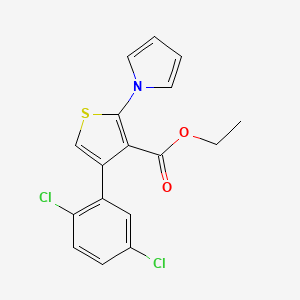
3,5-Dimethyl-1,2-oxazole-4-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylisoxazole-4-sulfinic acid is a heterocyclic compound that features an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfinic acid group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylisoxazole-4-sulfinic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, followed by treatment with thionyl chloride. This method yields 3,5-dimethylisoxazole-4-sulfochloride, which can then be hydrolyzed to produce the sulfinic acid derivative .
Industrial Production Methods
Industrial production methods for 3,5-dimethylisoxazole-4-sulfinic acid are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylisoxazole-4-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid.
Reduction: The sulfinic acid group can be reduced to a sulfide.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3,5-Dimethylisoxazole-4-sulfonic acid.
Reduction: 3,5-Dimethylisoxazole-4-sulfide.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylisoxazole-4-sulfinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound have shown potential as inhibitors of bromodomain-containing proteins, which are targets for cancer therapy
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethylisoxazole-4-sulfinic acid involves its interaction with molecular targets such as bromodomain-containing proteins. The compound acts as an acetyl-lysine mimetic, binding to the bromodomain and inhibiting its function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Lacks the sulfinic acid group but shares the isoxazole core.
3,5-Dimethylisoxazole-4-sulfonic acid: An oxidized form of the sulfinic acid derivative.
3,5-Dimethylisoxazole-4-sulfide: A reduced form of the sulfinic acid derivative.
Uniqueness
3,5-Dimethylisoxazole-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
787513-23-9 |
|---|---|
Molekularformel |
C5H7NO3S |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
3,5-dimethyl-1,2-oxazole-4-sulfinic acid |
InChI |
InChI=1S/C5H7NO3S/c1-3-5(10(7)8)4(2)9-6-3/h1-2H3,(H,7,8) |
InChI-Schlüssel |
SHNRIAXURNRMEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)

![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)

![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
![(S)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12862970.png)







